5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and a methoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 5-chloro-2,4-dihydroxypyrimidine in the presence of a suitable catalyst to yield the desired triazolopyrimidine compound .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Solvent-free methods and the use of efficient catalysts are some of the strategies employed to achieve this .
Chemical Reactions Analysis
5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms .
Comparison with Similar Compounds
5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Lacks the methoxy group, which may result in different biological activities and chemical properties.
3-(4-Methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Lacks the chloro group, which may affect its reactivity and biological activities.
5-Bromo-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: The bromo group may confer different reactivity and biological properties compared to the chloro group.
The presence of both the chloro and methoxyphenyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c1-18-8-4-2-7(3-5-8)17-10-9(15-16-17)6-13-11(12)14-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTUSMBWCYJNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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